molecular formula C13H26O2 B15176938 (Z)-9-(1-Ethoxyethoxy)non-3-ene CAS No. 94087-85-1

(Z)-9-(1-Ethoxyethoxy)non-3-ene

Cat. No.: B15176938
CAS No.: 94087-85-1
M. Wt: 214.34 g/mol
InChI Key: WXLNULLOJQRELU-SREVYHEPSA-N
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Description

(Z)-9-(1-Ethoxyethoxy)non-3-ene: is an organic compound characterized by its unique structure, which includes an ethoxyethoxy group attached to a non-3-ene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-9-(1-Ethoxyethoxy)non-3-ene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable alkene precursor.

    Addition of Ethoxyethoxy Group: The ethoxyethoxy group is introduced through a reaction with ethylene oxide in the presence of a catalyst.

    Isomerization: The final step involves the isomerization to ensure the (Z)-configuration of the double bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (Z)-9-(1-Ethoxyethoxy)non-3-ene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxy group, where nucleophiles like halides or amines replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Halides, amines, and other nucleophiles.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Saturated alkanes.

    Substitution: Various substituted alkenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-9-(1-Ethoxyethoxy)non-3-ene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving alkenes and ethers. It serves as a model substrate for understanding the mechanisms of such reactions.

Medicine

Potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which (Z)-9-(1-Ethoxyethoxy)non-3-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (E)-9-(1-Ethoxyethoxy)non-3-ene: The (E)-isomer of the compound, differing in the configuration of the double bond.

    9-(1-Methoxyethoxy)non-3-ene: Similar structure but with a methoxy group instead of an ethoxy group.

    9-(1-Ethoxyethoxy)dec-3-ene: Similar structure but with an additional carbon in the backbone.

Uniqueness

The (Z)-configuration of (Z)-9-(1-Ethoxyethoxy)non-3-ene imparts unique chemical properties, such as specific reactivity patterns and binding affinities, which are not observed in its (E)-isomer or other similar compounds. This makes it particularly valuable in applications requiring precise control over molecular interactions.

Properties

CAS No.

94087-85-1

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

(Z)-9-(1-ethoxyethoxy)non-3-ene

InChI

InChI=1S/C13H26O2/c1-4-6-7-8-9-10-11-12-15-13(3)14-5-2/h6-7,13H,4-5,8-12H2,1-3H3/b7-6-

InChI Key

WXLNULLOJQRELU-SREVYHEPSA-N

Isomeric SMILES

CC/C=C\CCCCCOC(C)OCC

Canonical SMILES

CCC=CCCCCCOC(C)OCC

Origin of Product

United States

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